

FN-439 TFA: A Selective Inhibitor of Collagenase-1 (MMP-1)

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Compound of Interest

Compound Name: FN-439 TFA

Cat. No.: B15573823

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Introduction

FN-439 TFA is a potent and selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1).[1][2] MMP-1 is a key enzyme responsible for the degradation of type I collagen, a major component of the extracellular matrix (ECM).[3][4] Dysregulation of MMP-1 activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and arthritis.[5][6] This technical guide provides a comprehensive overview of **FN-439 TFA**, including its inhibitory activity, experimental protocols for its use, and a visualization of its mechanism of action.

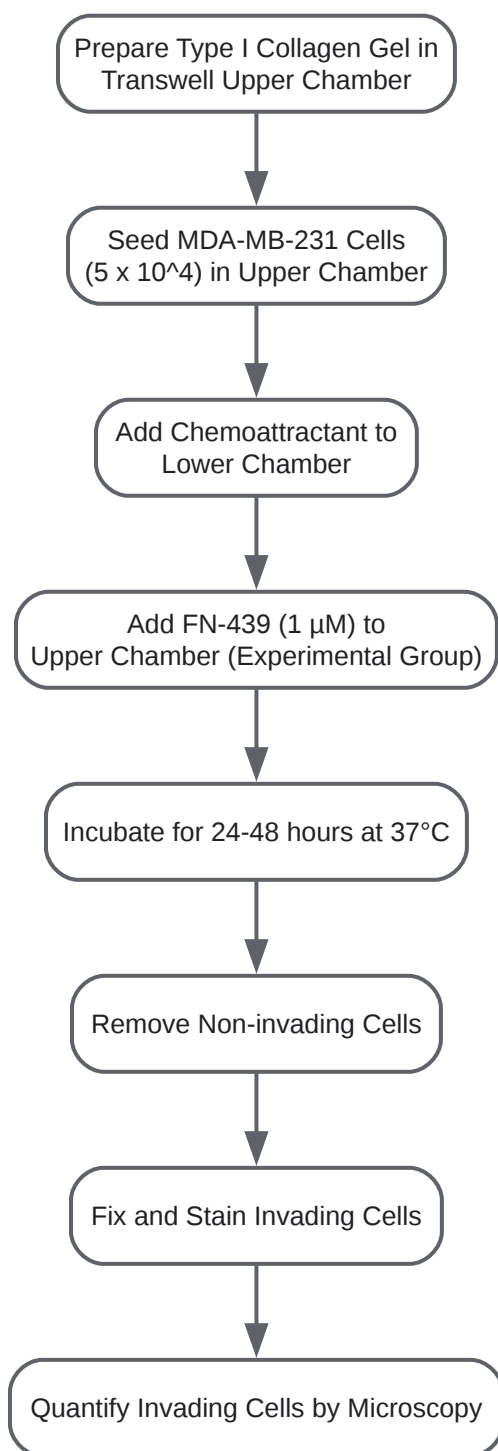
Quantitative Data

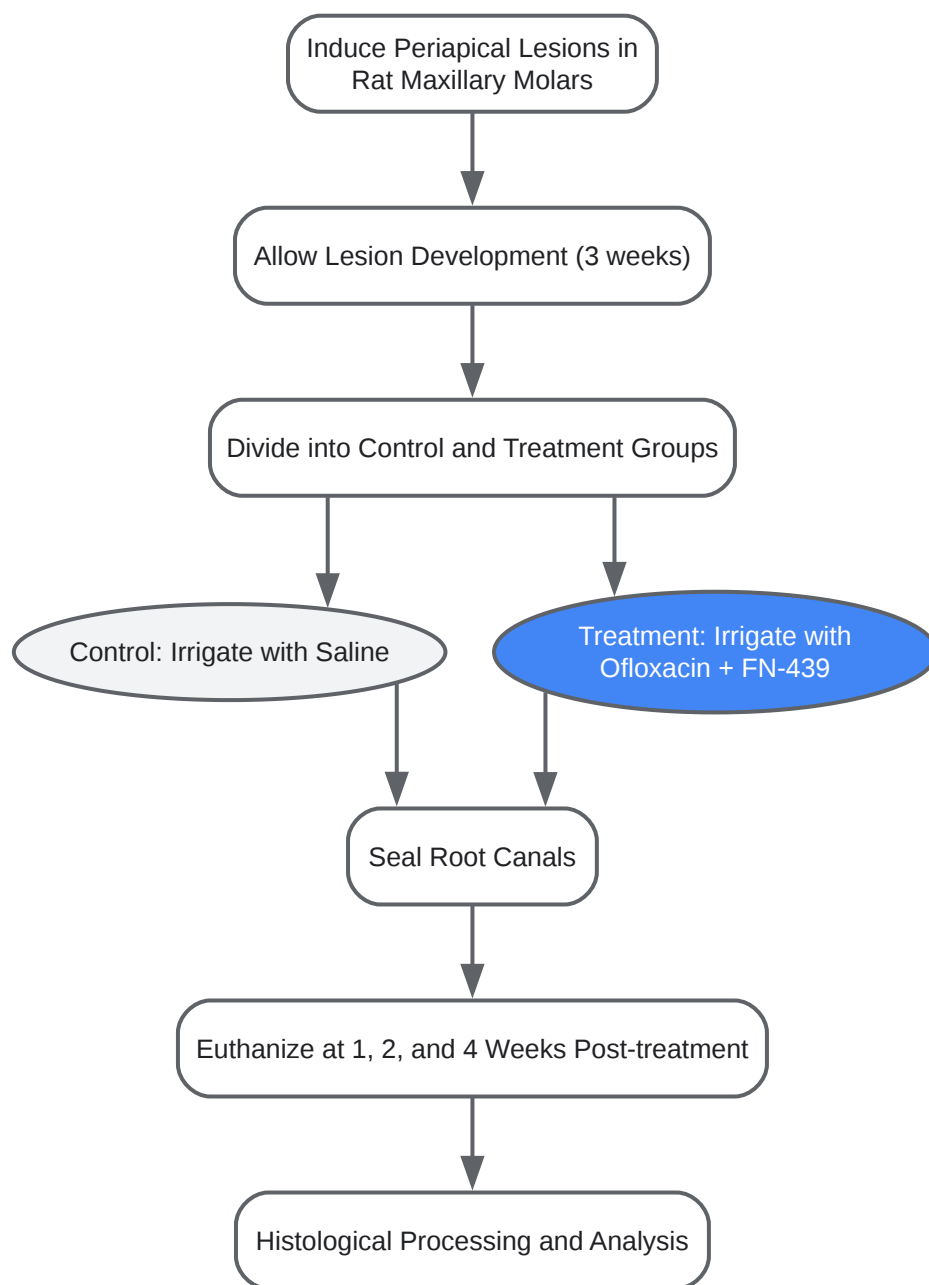
The inhibitory activity of FN-439 has been characterized against several matrix metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its selectivity for collagenase-1.

Enzyme	Common Name	FN-439 IC50	Reference
MMP-1	Collagenase-1	1.0 μ M	[2]
MMP-3	Stromelysin-1	150 μ M	[7]
MMP-9	Gelatinase B	30 μ M	[7]

Mechanism of Action

FN-439 is a synthetic peptide hydroxamate that acts as a competitive inhibitor of collagenase-1.[7] The hydroxamate group chelates the essential zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[7] This prevents the degradation of collagen and other ECM components.





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